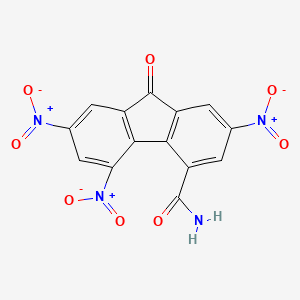
2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-on-Monohydrochlorid beinhaltet typischerweise die Reaktion von 2-Aminothiazolidin mit Benzaldehyd in Gegenwart von Salzsäure. Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemisches in einem geeigneten Lösungsmittel, wie z. B. Ethanol, über mehrere Stunden, um das gewünschte Produkt zu erhalten .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden grüne Chemieansätze, wie z. B. die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, untersucht, um den Prozess nachhaltiger zu gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-on-Monohydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiazolidin-Derivate umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiazolidin-Derivate und substituierte Thiazolidine.
Wissenschaftliche Forschungsanwendungen
2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-on-Monohydrochlorid wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie hat sich als ein potenzieller antimikrobieller Wirkstoff erwiesen, mit Aktivität gegen verschiedene Bakterien- und Pilzstämme.
Medizin: Die Verbindung weist vielversprechende pharmakologische Eigenschaften auf, darunter Antikrebs-, entzündungshemmende und neuroprotektive Wirkungen.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-on-Monohydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, Signalwege modulieren und Apoptose in Krebszellen induzieren. Das Vorhandensein des Thiazolidinrings und der Iminogruppe spielt eine entscheidende Rolle für seine biologische Aktivität .
Wirkmechanismus
The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the imino group plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-on-Monohydrochlorid umfassen andere Thiazolidin-Derivate, wie z. B.:
- 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one
- 2-(2,4-Dioxothiazolidin-5-yl)-essigsäurechlorid
- 1,3,4-Thiadiazol-Derivate
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und verschiedene Produkte zu bilden, trägt ebenfalls zu seiner Vielseitigkeit bei .
Eigenschaften
CAS-Nummer |
83846-65-5 |
|---|---|
Molekularformel |
C11H13ClN2OS |
Molekulargewicht |
256.75 g/mol |
IUPAC-Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C11H12N2OS.ClH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H |
InChI-Schlüssel |
RVQNGDQXERIBCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N)N1CC(=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)

![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)

![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)

![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
